3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(2-Furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepinone derivative characterized by a fused bicyclic system with a diazepine core, two benzene rings, and distinct substituents: a 2-furyl group at the 3-position and a methyl group at the 11-position. Its molecular formula is C₁₈H₁₆N₂O₂, with a molecular weight of 292.3 g/mol and a CAS number VCID: VC9566631. The furyl group introduces aromatic heterocyclic properties, while the methyl substitution modulates steric and electronic effects, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
9-(furan-2-yl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-18-15(20-14-6-3-2-5-13(14)19-11)9-12(10-16(18)21)17-7-4-8-22-17/h2-8,12,19H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNOZBMTCYRWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by cyclization and functionalization steps. For instance, the reaction of o-phenylenediamine with 2-furaldehyde under acidic conditions can yield the desired compound. The reaction typically requires a catalyst such as silica-supported fluoroboric acid and is carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled production of benzodiazepine derivatives by optimizing reaction conditions and minimizing by-products. The use of isocyanide reagents and one-pot condensation reactions are also explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Scientific Research Applications
3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets, such as GABA receptors.
Medicine: Investigated for its anxiolytic and sedative properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system. The compound’s anxiolytic and sedative effects are attributed to this mechanism .
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound Name | Substituents at Key Positions | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 3-(2-furyl), 11-methyl | 292.3 | Furan, methyl |
| 3-(4-Fluorophenyl)-11-methyl analog | 3-(4-fluorophenyl), 11-methyl | - | Fluorophenyl, methyl |
| 10-Acetyl-11-(2-furyl) derivative | 3-phenyl, 10-acetyl, 11-(2-furyl) | 398.5 | Acetyl, furan |
| 3-(2-Thienyl)-11-(3-chlorophenyl) analog | 3-(2-thienyl), 11-(3-chlorophenyl) | - | Thiophene, chlorophenyl |
| 3-(4-Methoxyphenyl) derivative | 3-(4-methoxyphenyl), 11-unsubstituted | 284.37 | Methoxyphenyl |
Key Observations :
Furyl vs. Fluorophenyl derivatives exhibit improved blood-brain barrier penetration.
Key Observations :
Neuropharmacological Potential: The target compound’s furan moiety may confer unique binding to GABAₐ receptors, distinct from fluorophenyl or thienyl analogs. Fluorophenyl derivatives () show stronger evidence for GABAergic activity due to fluorine’s electronegativity and enhanced bioavailability.
Key Observations :
Synthetic Accessibility :
- The target compound’s methyl and furyl groups simplify synthesis compared to nitro- or trifluoromethyl-containing analogs (), which require hazardous reagents.
- Acetylated derivatives () demand additional purification steps due to steric effects.
Stability :
- The furan ring may confer susceptibility to oxidative degradation compared to saturated or fluorinated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
